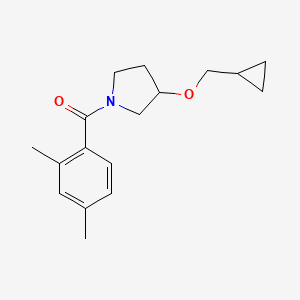
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stereospecific Synthesis Analysis
The synthesis of enantiomerically pure pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions. This method utilizes stabilized azomethine ylides and sugar-derived enones, which are obtained from pentoses such as D-xylose and L-arabinose. The cycloaddition reactions are highly diastereo- and regioselective, leading to a major adduct with defined stereochemistry at all four stereocenters of the pyrrolidine ring. The stereocontrol is exerted by the stereogenic center of the pyranone, resulting in tetrasubstituted pyrrolidines with specific configurations depending on the starting enone .
Large-Scale Synthesis Analysis
A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for various bioactive molecules, has been developed. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction followed by reduction and catalytic hydrogenation. The process avoids the use of chromatography and achieves an overall yield of 51%. The diastereomers produced in the reaction can be separated by crystallization, and efficient procedures have been established for the subsequent reactions to afford the desired product .
Molecular Structure Analysis
The molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, has been elucidated through spectroscopic methods and X-ray diffraction (XRD) studies. The compound crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits intermolecular hydrogen bonding of the type C–H···O. This detailed structural analysis provides insights into the molecular conformation and potential interaction sites for further chemical reactions .
Chemical Reactions Analysis
In the context of bioisostere development, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a more potent alternative to a known aldose reductase inhibitor. The compound demonstrated approximately five times the in vitro inhibitory potency against aldose reductase compared to the original inhibitor, with submicromolar IC(50) values. Additionally, it showed considerable activity in an in vitro experimental glycation model of diabetes mellitus, indicating its potential as a lead structure for therapeutic development .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2,4-dimethylphenyl)methanone," the synthesis and structural analyses of related pyrrolidine compounds suggest that such properties would be influenced by the stereochemistry and substituents on the pyrrolidine ring. The physical properties such as solubility, melting point, and crystalline structure, as well as chemical properties like reactivity and stability, would likely be affected by these factors. The intermolecular interactions, such as hydrogen bonding, observed in the crystal structure analysis also play a significant role in determining the compound's physical state and its behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Molecular Structure
Synthesis and Structural Analysis : The synthesis and crystal structure analysis of related compounds provide insights into their potential as intermediates in organic synthesis. For example, studies on pyrrolidine derivatives highlight the geometric configurations and intermolecular interactions important for chemical reactivity and synthesis pathways (Butcher, Bakare, & John, 2006), (Lakshminarayana et al., 2009).
Stereospecific Synthesis : Research into the stereospecific synthesis of pyrrolidines demonstrates the ability to control stereochemistry in the synthesis of complex organic molecules, which is crucial for the development of pharmaceuticals and fine chemicals (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial Applications
- Antimicrobial Agents : Some studies focus on the synthesis of novel compounds to evaluate their in vitro antimicrobial activities. For instance, the creation of pyrrole chalcone derivatives shows significant antimicrobial properties, suggesting these compounds could serve as templates for new antimicrobial agents (Hublikar et al., 2019).
Advanced Material Applications
- Material Science : Investigations into the properties of pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives have highlighted their potential as antimicrobial and anticancer agents, offering insights into the design of materials with specific biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Zukünftige Richtungen
Pyrrolidine derivatives, such as this compound, are of great interest in medicinal chemistry. They are often used as scaffolds to design new compounds with different biological profiles . Therefore, the future research directions could involve the design and synthesis of new pyrrolidine derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12-3-6-16(13(2)9-12)17(19)18-8-7-15(10-18)20-11-14-4-5-14/h3,6,9,14-15H,4-5,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCPRSKPIADGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)OCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

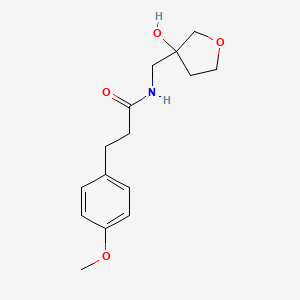
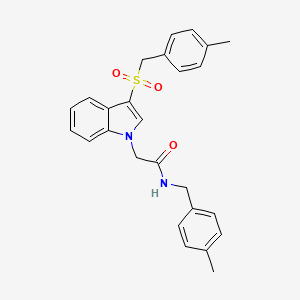
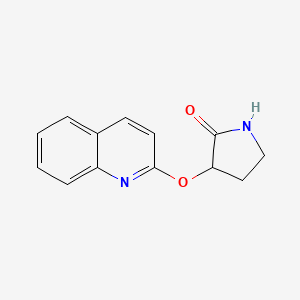
![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)
![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)
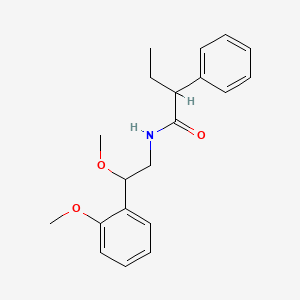
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

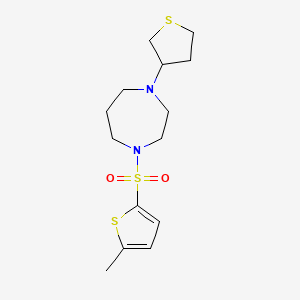
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)
![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)
![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)
